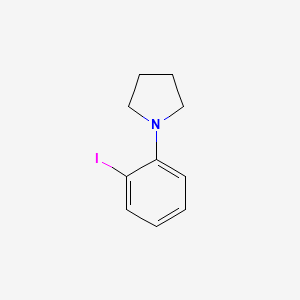
1-(2-Iodophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodophenyl)pyrrolidine is a chemical compound with the molecular formula C10H12IN It consists of a pyrrolidine ring attached to a 2-iodophenyl group
Métodos De Preparación
The synthesis of 1-(2-Iodophenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with pyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate. The mixture is heated to promote the formation of the desired product .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Análisis De Reacciones Químicas
1-(2-Iodophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the iodine substituent.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-dione derivatives, while substitution reactions can produce various substituted pyrrolidine compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(2-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects . The iodine substituent may also play a role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-(2-Iodophenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound shares the pyrrolidine ring structure but lacks the iodine substituent.
Pyrrolidine-2-one: Another related compound, pyrrolidine-2-one, is used in the production of polymers and as a solvent in various chemical processes.
The uniqueness of this compound lies in its iodine substituent, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H12IN |
|---|---|
Peso molecular |
273.11 g/mol |
Nombre IUPAC |
1-(2-iodophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12IN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
Clave InChI |
ILCBPEWKRVYZLK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)


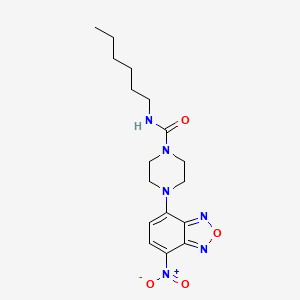
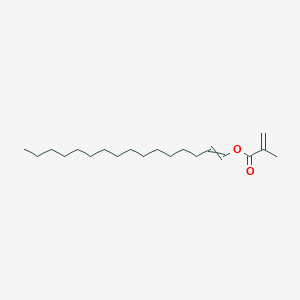
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
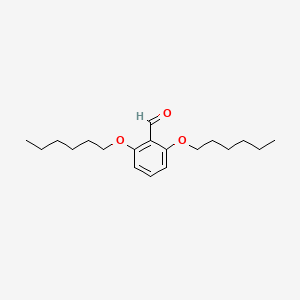

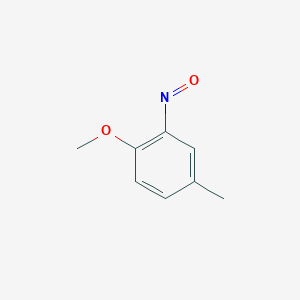
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)



![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)
